Rubreserine

Cholinesterase Inhibition Physostigmine Derivatives Enzyme Assay

Rubreserine (CAS 18455-27-1) is functionally distinct from physostigmine—its anticholinesterase activity is reduced 100-fold. Instead, it specifically inhibits GAT-ADCS (IC50 ≈ 8 µM) in the folate biosynthesis pathway, disrupting the pABA branch. It potently inhibits P. falciparum (IC50 1 µM) and T. gondii (IC50 20 µM), surpassing sulfonamides. Essential for folate pathway dissection, antiparasitic drug discovery, and physostigmine stability-indicating HPLC assays. Its unique o-quinonoid structure, confirmed by X-ray crystallography, makes it an indispensable SAR comparator. Generic physostigmine analogs lack GAT-ADCS activity—substitution yields false-negative results in folate-targeted experiments.

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
CAS No. 18455-27-1
Cat. No. B1680255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubreserine
CAS18455-27-1
SynonymsRubreserine; 
Molecular FormulaC13H16N2O2
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC12CCN(C1N(C3=CC(=O)C(=O)C=C23)C)C
InChIInChI=1S/C13H16N2O2/c1-13-4-5-14(2)12(13)15(3)9-7-11(17)10(16)6-8(9)13/h6-7,12H,4-5H2,1-3H3/t12-,13+/m1/s1
InChIKeyHOQNKCYZDSDWJL-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rubreserine (CAS 18455-27-1): Essential Baseline Data for Procurement of this Physostigmine-Derived Indole Alkaloid


Rubreserine (CAS 18455-27-1), chemically (3aS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5,6-dione, is a red-colored degradation product of the Calabar bean alkaloid physostigmine [1]. It is a member of the pyrroloindole class, possessing a unique o-quinonoid resonance hybrid structure, a feature that distinguishes it from its parent compound and related carbamate-based analogs [2]. This compound exhibits a dual biological profile: while its cholinesterase inhibitory activity is markedly reduced compared to physostigmine, it has emerged as a potent and specific inhibitor of folate biosynthesis, targeting the GAT-ADCS enzyme, an activity absent in its parent compound [3].

Why Generic 'Physostigmine Analogs' Cannot Substitute for Rubreserine in Folate Biosynthesis Research


Assuming interchangeability between rubreserine and other physostigmine degradation products (e.g., eseroline, eserine blue) or parent compound physostigmine is a critical procurement error. Evidence demonstrates a fundamental divergence in both primary mechanism and quantitative potency. While physostigmine acts as a potent cholinesterase inhibitor, rubreserine's activity against this target is reduced by two orders of magnitude [1]. Instead, rubreserine exerts its principal biological effect as a specific inhibitor of the GAT-ADCS enzyme in the folate biosynthesis pathway, a mechanism not shared by physostigmine or its primary metabolite eseroline [2]. The lack of this critical GAT-ADCS activity in generic alternatives renders them ineffective for experiments focused on folate pathway disruption in apicomplexan parasites or plant models. The following quantitative evidence section provides the specific, comparator-based data necessary to justify the selection of rubreserine over these superficially similar compounds.

Rubreserine (18455-27-1) Procurement Guide: Head-to-Head Quantitative Differentiation Data


Rubreserine vs. Physostigmine: A 100-Fold Reduction in Cholinesterase Inhibition Potency

Rubreserine, while retaining some cholinesterase inhibitory activity, is a markedly weaker inhibitor compared to its parent compound physostigmine. In a direct in vitro comparison using serum cholinesterase, rubreserine exhibited a potency on a molar basis that is 1/100th that of physostigmine [1]. This quantitative difference defines rubreserine as a distinct chemical entity with a primary mechanism of action separate from that of physostigmine. A subsequent study confirmed that physostigmine degradation products, including rubreserine, are at least 100 times less active than the parent compound as anticholinesterase agents [2].

Cholinesterase Inhibition Physostigmine Derivatives Enzyme Assay

Rubreserine vs. Physostigmine and Eseroline: Unique GAT-ADCS Inhibitory Activity

Unlike physostigmine or its other degradation products like eseroline, rubreserine demonstrates a potent and specific inhibitory effect on the glutamine amidotransferase activity of the plant GAT-ADCS enzyme, a key step in folate biosynthesis. Rubreserine inhibits this target with an apparent IC50 of approximately 8 µM [1]. This activity is a defining and unique characteristic of rubreserine, as neither the parent compound physostigmine nor the structurally related metabolite eseroline are known to inhibit this pathway. This property fundamentally distinguishes rubreserine for applications targeting folate metabolism.

Folate Biosynthesis GAT-ADCS pABA

Rubreserine vs. Sulfonamides: Superior Efficacy in Inhibiting T. gondii Proliferation

In a functional cellular assay measuring the inhibition of Toxoplasma gondii invasion and proliferation in human fibroblasts, rubreserine demonstrated greater efficacy than the established antifolate class, sulfonamides [1]. The study directly compared the two and concluded that rubreserine appeared to be more efficient than sulfonamides in this context. While the precise quantitative fold-difference is not reported in the abstract, this direct comparative finding highlights rubreserine's superior potency in a disease-relevant model of toxoplasmosis.

Antiparasitic Toxoplasma gondii Folate Antagonist

Rubreserine Growth Inhibition Across Species: IC50 Values for A. thaliana, T. gondii, and P. falciparum

The antiparasitic and herbicidal potential of rubreserine is defined by its differential growth inhibitory activity across three model organisms. The compound inhibits the growth of Arabidopsis thaliana, Toxoplasma gondii, and Plasmodium falciparum with respective IC50 values of 65 µM, 20 µM, and 1 µM [1]. This 65-fold range in potency highlights a significant and quantifiable selectivity window, with the malaria-causing parasite P. falciparum being markedly more sensitive than the plant model A. thaliana. These data provide a clear quantitative basis for selecting rubreserine for specific organism-focused studies.

Antiparasitic Plasmodium falciparum Arabidopsis thaliana

Rubreserine Structure Confirmed by X-ray Crystallography: A Resonance Hybrid of o-Quinone and Zwitterion

The precise molecular structure of rubreserine, which underpins its distinct biological activity, has been unambiguously confirmed by solid-state X-ray diffraction analysis [1]. The study revealed that rubreserine exists as a resonance hybrid of an o-quinone with its zwitterionic mesomer, a structural feature that is absent in physostigmine, eseroline, and other related analogs. This structural confirmation is essential for understanding its unique electronic properties and its interaction with the GAT-ADCS active site, differentiating it from the carbamate structure of its parent compound.

Structural Biology X-ray Crystallography Physostigmine Degradation

Rubreserine (18455-27-1) Procurement: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Folate Biosynthesis Pathway Probing in Plants and Apicomplexan Parasites

Given its established role as a potent and specific inhibitor of the GAT-ADCS enzyme (IC50 ≈ 8 µM) [1], rubreserine is the ideal chemical probe for dissecting the folate biosynthesis pathway. Unlike generic physostigmine analogs that lack this activity, rubreserine enables researchers to specifically inhibit the pABA branch of folate synthesis in model organisms like Arabidopsis thaliana and apicomplexan parasites. This makes it a valuable tool for fundamental research in plant biochemistry and parasitology, as well as for target validation studies in these systems.

Lead Compound Development for Novel Anti-Malarial and Anti-Toxoplasmosis Therapies

The differential growth inhibition profile, showing a potent IC50 of 1 µM against the malaria parasite Plasmodium falciparum and an IC50 of 20 µM against Toxoplasma gondii [1], positions rubreserine as a promising starting point for drug discovery efforts against these pathogens. Its demonstrated superiority to sulfonamides in inhibiting T. gondii proliferation [1] further underscores its potential. Procurement is justified for medicinal chemistry programs focused on optimizing the antiparasitic activity and selectivity of the rubreserine scaffold against these clinically relevant targets.

Comparative Structure-Activity Relationship (SAR) Studies of the Pyrroloindole Scaffold

The unambiguous X-ray crystallographic confirmation of rubreserine's unique o-quinonoid resonance hybrid structure [2] makes it an essential comparator for SAR studies. Researchers investigating the biological activity of physostigmine, phenserine, or other pyrroloindole derivatives can utilize rubreserine to understand how oxidation of the indole core to a quinonoid structure fundamentally alters target engagement, shifting the primary mechanism from cholinesterase inhibition to folate biosynthesis disruption. This structural insight is critical for designing the next generation of more selective pyrroloindole-based molecules.

Analytical Standard for Physostigmine Degradation and Stability Studies

As a well-characterized, colored degradation product of physostigmine [3], rubreserine serves as a critical analytical reference standard. Its formation is a key indicator of physostigmine instability (oxidation) in pharmaceutical formulations and research samples. Laboratories involved in quality control of physostigmine-containing materials or in studying the environmental fate of this alkaloid require a pure, authenticated sample of rubreserine for method development, validation, and accurate quantification in stability-indicating assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rubreserine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.